molecular formula C9H11N5O B2951990 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol CAS No. 1243484-57-2

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol

Cat. No. B2951990
CAS RN: 1243484-57-2
M. Wt: 205.221
InChI Key: UBCFAYANMHNCIJ-UHFFFAOYSA-N
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Description

“2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol” is a chemical compound with the molecular formula C9H11N5O . It is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester), in the synthesis of 4-aminostyrene, and in the functionalization of graphene nanoplatelets .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Molecular Structure Analysis

The molecular structure of “2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol” can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, IR, and Mass spectral data can be used to elucidate the structure of the compound .

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Aminophenyl)ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCFAYANMHNCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol

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